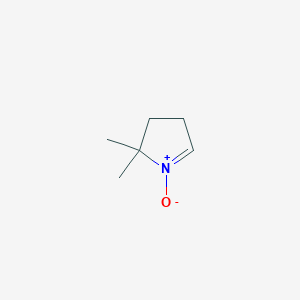

5,5-Dimethyl-1-pyrroline N-oxide

Descripción general

Descripción

El N-óxido de 5,5-dimetil-1-pirrolina (DMPO) es un compuesto de trampa de espín basado en nitrona ampliamente utilizado en el campo de la química y la biología para la detección e identificación de radicales libres . Es particularmente conocido por su capacidad de formar aductores estables con radicales de corta duración, lo que lo convierte en una herramienta valiosa en la espectroscopia de resonancia paramagnética electrónica (EPR).

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de N-óxido de 5,5-dimetil-1-pirrolina normalmente implica la oxidación de 5,5-dimetil-1-pirrolina. Un método común es la reacción de 5,5-dimetil-1-pirrolina con peróxido de hidrógeno en presencia de un catalizador como el tungstato de sodio. La reacción se lleva a cabo en condiciones controladas para asegurar la formación del compuesto nitrona deseado .

Métodos de producción industrial

En entornos industriales, la producción de N-óxido de 5,5-dimetil-1-pirrolina puede implicar procesos de oxidación a gran escala utilizando reactivos y catalizadores similares. Las condiciones de reacción se optimizan para maximizar el rendimiento y la pureza, y el producto generalmente se purifica mediante cristalización o destilación .

Análisis De Reacciones Químicas

Tipos de reacciones

El N-óxido de 5,5-dimetil-1-pirrolina experimenta diversas reacciones químicas, principalmente involucrando especies radicales. Algunas de las reacciones clave incluyen:

Reducción: También puede sufrir reacciones de reducción, aunque estas son menos comunes en comparación con la oxidación.

Sustitución: En ciertas condiciones, pueden ocurrir reacciones de sustitución, lo que lleva a la formación de diferentes derivados.

Reactivos y condiciones comunes

Oxidación: Los reactivos comunes incluyen peróxido de hidrógeno y otros ROS.

Reducción: Se pueden utilizar agentes reductores como el borohidruro de sodio.

Sustitución: Se pueden emplear varios nucleófilos dependiendo del producto deseado.

Productos principales

Los productos principales formados a partir de estas reacciones suelen ser aductores radicales estables, que se pueden detectar y analizar mediante espectroscopia EPR .

Aplicaciones Científicas De Investigación

Free Radical Detection

Overview : DMPO is primarily utilized in electron paramagnetic resonance (EPR) spectroscopy as a spin trap for detecting free radicals. Its ability to stabilize radical species allows researchers to investigate oxidative stress and related cellular mechanisms.

Case Studies :

- A study demonstrated that DMPO effectively inhibited lipopolysaccharide (LPS)-induced oxidative stress in RAW 264.7 macrophages, showcasing its potential as an anti-inflammatory agent by reducing reactive oxygen species (ROS) production and subsequent cell damage .

- Another investigation utilized DMPO to explore myeloperoxidase (MPO)-triggered DNA-centered radical formation, indicating its role in understanding inflammation-induced carcinogenesis .

Antioxidant and Anti-inflammatory Properties

Overview : DMPO exhibits notable antioxidant properties, making it a valuable compound for research into inflammation and oxidative stress-related diseases.

Key Findings :

- DMPO's antioxidant effects were highlighted in various studies where it was shown to mitigate oxidative damage in cellular models, thus providing insights into potential therapeutic applications for inflammatory diseases .

- The compound has been used to assess the efficacy of other antioxidants, such as resveratrol, in scavenging reactive species generated during oxidative stress .

Polymer Chemistry

Overview : In polymer science, DMPO plays a crucial role in nitroxide-mediated controlled radical polymerization processes.

Applications :

- DMPO is employed as a controlling agent in the synthesis of polymers with precise molecular weight distributions. This approach facilitates the development of structurally diverse materials suitable for biomedical applications .

- Research has indicated that using DMPO in polymerization reactions can enhance the stability and functionality of the resulting materials, making it a key component in advanced material science .

Synthesis of Isotopically Labeled DMPO

Overview : The synthesis of isotopically labeled variants of DMPO has expanded its utility in biochemical research.

Synthesis Techniques :

- A simplified method for synthesizing isotopically labeled DMPO has been developed, allowing researchers to create specific variants for targeted studies on free radical dynamics and interactions .

| Isotope Type | Synthesis Method | Yield Efficiency |

|---|---|---|

| Reaction with sodium nitrate and 2-halopropanes | High | |

| Reduction processes involving dioxolane protection | Moderate |

Safety and Risk Assessment

Overview : Research involving DMPO also extends to safety assessments in nanotechnology and toxicology.

Findings :

Mecanismo De Acción

El principal mecanismo por el cual el N-óxido de 5,5-dimetil-1-pirrolina ejerce sus efectos es a través de la trampa de espín. Cuando encuentra un radical libre, reacciona para formar un aductor radical nitrona estable. Este aductor luego se puede detectar y analizar mediante espectroscopia EPR, proporcionando información valiosa sobre la naturaleza y concentración de las especies radicales .

Comparación Con Compuestos Similares

Compuestos similares

N-óxido de N-tert-butilmetanimina: Otra trampa de espín basada en nitrona con aplicaciones similares.

Ácido N-metil benzohidroxámico: Se utiliza para la trampa de espín de radicales específicos.

Singularidad

El N-óxido de 5,5-dimetil-1-pirrolina es único debido a su alta estabilidad y especificidad para atrapar radicales hidroxilo. Su capacidad de formar aductores estables lo hace particularmente valioso en la espectroscopia EPR, lo que lo distingue de otras trampas de espín .

Actividad Biológica

5,5-Dimethyl-1-pyrroline N-oxide (DMPO) is a nitrone compound widely recognized for its role as a spin trap in the detection of free radicals. Recent studies have highlighted its significant biological activities, particularly its antioxidant and anti-inflammatory properties. This article delves into the mechanisms of action, experimental findings, and potential therapeutic applications of DMPO.

DMPO exerts its biological effects primarily through its ability to scavenge reactive oxygen species (ROS) and inhibit inflammatory pathways. The compound has been shown to:

- Scavenge Free Radicals : DMPO reacts with free radicals to form stable adducts, which can be detected using electron spin resonance (ESR) spectroscopy. This property allows it to function effectively in various biological contexts where oxidative stress is a concern .

- Inhibit Inflammatory Responses : Studies indicate that DMPO can reduce the production of inflammatory mediators in macrophages exposed to lipopolysaccharides (LPS), a common trigger for inflammation. Specifically, DMPO has been shown to downregulate inducible nitric oxide synthase (iNOS) expression and decrease the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 .

In Vitro Studies

- Cell Viability and Cytotoxicity :

- Cytokine Production :

-

Mechanistic Insights :

- The anti-inflammatory effects of DMPO were linked to its ability to inhibit the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), which are critical pathways in the inflammatory response. Specifically, DMPO inhibited the phosphorylation of IκBα and subsequent translocation of NF-κB p65 to the nucleus .

Summary of Key Findings

| Parameter | Control (LPS) | LPS + DMPO (50 mM) |

|---|---|---|

| Cell Viability | Decreased | Protected |

| TNF-α Production | Increased | Decreased |

| IL-6 Production | Increased | Decreased |

| iNOS Expression | Upregulated | Downregulated |

| NF-κB Activation | Activated | Inhibited |

Study on Macrophage Activation

A study published in Free Radical Biology and Medicine examined the effects of DMPO on macrophage activation induced by LPS. The researchers found that DMPO not only reduced ROS levels but also mitigated DNA damage markers such as phosphorylated histone H2AX . This suggests that DMPO could play a protective role in conditions characterized by oxidative stress.

Study on Cardiovascular Health

Another investigation highlighted DMPO’s potential in cardiovascular health by demonstrating its capability to modulate oxidative stress within endothelial cells. The study utilized ESR spectroscopy to confirm that DMPO effectively traps superoxide radicals generated under pathological conditions, thereby suggesting its utility as a therapeutic agent for cardiovascular diseases associated with oxidative damage .

Propiedades

IUPAC Name |

2,2-dimethyl-1-oxido-3,4-dihydropyrrol-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-6(2)4-3-5-7(6)8/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCUVETGKTILCLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC=[N+]1[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30186826 | |

| Record name | DMPO | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30186826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; Highly hygroscopic; [Merck Index] Light yellow, hygroscopic solidified mass or fragments; mp = 25-29 deg C; [Sigma-Aldrich MSDS] | |

| Record name | 5,5-Dimethyl-1-pyrroline-1-oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11241 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3317-61-1 | |

| Record name | 5,5-Dimethyl-1-pyrroline N-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3317-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DMPO | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30186826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydro-2,2-dimethyl-2H-pyrrole 1-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.011 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5,5-DIMETHYL-1-PYRROLINE-1-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7170JZ1QF3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.